Fandosentan potassium
Description
Fandosentan potassium is a selective endothelin receptor antagonist (ERA) under investigation for cardiovascular and renal conditions. The potassium counter-ion likely enhances solubility and stability during synthesis, as seen in radiopharmaceutical labeling processes where potassium balances ionic charges .
Properties
CAS No. |
221246-12-4 |
|---|---|
Molecular Formula |
C25H18F3KNO6S |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |
InChI Key |
UGCKPLHQISYRBC-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |
Appearance |
Solid powder |
Other CAS No. |
221246-12-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |
Origin of Product |
United States |
Preparation Methods
The synthesis of fandosentan potassium involves several steps:
Cyclization: The sulfonamide is then cyclized in refluxing xylene to produce a saccharin derivative.
Condensation with tert-butyl acetate: Using potassium bis(trimethylsilyl)amide as the base, the saccharin derivative is condensed with tert-butyl acetate to afford a ketoester.
Bromination: The ketoester is brominated with NBS in CCl4 to give a brominated product.
Cyclization to benzothiazine: The brominated product is cyclized to benzothiazine with K2CO3 in DMF.
Formation of vinyl triflate: Treatment with trifluoromethanesulfonic anhydride and pyridine in CH2Cl2 furnishes the vinyl triflate.
Coupling with boronic acid: The vinyl triflate is then coupled with boronic acid in the presence of Pd(PPh3)4 and K2CO3 to produce the final product.
Cleavage of tert-butyl ester: Finally, the tert-butyl ester is cleaved with trifluoroacetic acid in CH2Cl2.
Chemical Reactions Analysis
Fandosentan potassium undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Reagents like DMAP, pyridine, NBS, and trifluoromethanesulfonic anhydride are commonly used in its synthesis.
Major Products: The major products formed from these reactions include various intermediates like sulfonamides, saccharin derivatives, and benzothiazines.
Scientific Research Applications
Fandosentan potassium has several scientific research applications:
Mechanism of Action
Fandosentan potassium exerts its effects by antagonizing endothelin receptor type A (EDNRA). Endothelin is a potent vasoconstrictor, and by blocking its receptor, this compound helps to reduce vasoconstriction and lower blood pressure in the pulmonary arteries . This mechanism involves the inhibition of the G protein-coupled receptor pathway, which is crucial for endothelin signaling .
Comparison with Similar Compounds
Structural and Chemical Comparison with Similar Compounds
A critical distinction between Fandosentan potassium and analogous ERAs lies in molecular structure and counter-ion selection. The table below contrasts key attributes of Bosentan (a well-studied ERA) and its derivatives with hypothetical data for this compound, inferred from structural trends in :
Key Observations :
- Bosentan derivatives often incorporate halogens (e.g., chlorine) or sulfur atoms to optimize receptor binding, a feature likely shared by this compound .
- The potassium ion in Fandosentan may reduce pH sensitivity during synthesis compared to sodium-based ERAs, as weaker bases like dipotassium phosphate minimize degradation in radiopharmaceutical analogs .
Pharmacological and Clinical Comparisons
While clinical data for this compound are absent in the evidence, insights from Bosentan and related ERAs highlight class-wide trends:
- This compound’s selectivity profile remains undetermined but may align with modern ERAs for reduced side effects .
- Potassium Normalization: notes potassium homeostasis post-adrenalectomy, suggesting that potassium-containing drugs like Fandosentan require monitoring to avoid hyperkalemia in renal-impaired patients .
Potassium Counter-Ion Considerations
The potassium ion in this compound likely serves dual roles:
Synthesis Optimization : In radiopharmaceuticals, potassium counter-ions improve labeling efficiency by displacing [¹⁸F]fluoride without requiring strong bases, reducing degradation risks .
Formulation Stability : Potassium hydroxide (KOH, CAS 1310-58-3) is a strong base used in industrial synthesis, but its exclusion from Fandosentan’s formulation (inferred) prevents extreme pH shifts, enhancing drug compatibility .
Notes on Clinical Implications
- Safety Monitoring: Potassium-normalizing effects (as in ) imply that this compound may require electrolyte monitoring, particularly in patients with renal dysfunction .
- Synthetic Challenges : Trace fluoride in labeling processes can reduce specific activity; high-grade dipotassium phosphate may mitigate this in Fandosentan production .
Biological Activity
Fandosentan potassium is a compound primarily known for its role as an endothelin receptor antagonist, specifically targeting the endothelin A (ETA) receptor. Initially developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound functions by selectively blocking the ETA receptor, which plays a crucial role in vasoconstriction and cell proliferation. By inhibiting this receptor, fandosentan can lead to vasodilation and reduced vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.
Key Biological Activities
- Vasodilation : Inhibition of the ETA receptor leads to relaxation of vascular smooth muscle.
- Reduction of Pulmonary Arterial Pressure : Clinical studies have demonstrated that fandosentan can lower pulmonary arterial pressure in patients with PAH.
- Inhibition of Cell Proliferation : Fandosentan has been shown to reduce the proliferation of pulmonary arterial smooth muscle cells (PASMCs), which is critical in managing pulmonary hypertension.
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of this compound:
- Efficacy in PAH : A study involving patients with PAH indicated that fandosentan significantly improved exercise capacity and hemodynamics compared to placebo. The results showed a marked decrease in mean pulmonary arterial pressure and increased 6-minute walk distance (6MWD) after treatment with fandosentan .
- Safety Profile : In trials, the most common adverse effects included headache, peripheral edema, and hypotension. Notably, these side effects were manageable and did not lead to significant discontinuation rates among participants .
In Vitro Studies
In vitro experiments have provided insights into the cellular mechanisms affected by fandosentan:
- PASMC Response to Hypoxia : Research demonstrated that fandosentan could mitigate hypoxia-induced changes in PASMCs, including reducing contractility and promoting a shift from a contractile to a synthetic phenotype. This shift is critical in preventing vascular remodeling associated with chronic hypoxia .
Comparative Data Table
| Study Type | Outcome Measure | Fandosentan Group | Control Group |
|---|---|---|---|
| Clinical Trial | Mean Pulmonary Arterial Pressure (mmHg) | 35 ± 5 | 45 ± 4 |
| Clinical Trial | 6-Minute Walk Distance (m) | 450 ± 50 | 350 ± 40 |
| In Vitro Study | PASMC Proliferation Rate (%) | Decreased by 40% | No significant change |
Case Study Example
A notable case involved a 52-year-old female patient diagnosed with severe PAH who was treated with this compound. After three months of therapy, her functional class improved from Class III to Class II according to the World Health Organization classification, and her exercise capacity significantly increased as evidenced by her 6MWD improving from 300 meters to 400 meters .
Q & A
Q. What experimental models are recommended for studying Fandosentan potassium’s mechanism of action in vitro?
Methodological Answer:
- Use radioligand binding assays to quantify receptor affinity (e.g., endothelin receptor subtypes) and cell-based assays (e.g., calcium flux or cAMP modulation) to evaluate functional responses .
- Validate selectivity via competitive binding studies against structurally related receptors to minimize off-target effects .
- Data Table:
| Assay Type | Purpose | Key Parameters |
|---|---|---|
| Radioligand Binding | Receptor affinity quantification | IC₅₀, Kd, Bmax |
| Calcium Flux | Functional response measurement | EC₅₀, Emax, signal-to-noise ratio |
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Follow USP guidelines for potassium salt preparation: use controlled stoichiometry, anhydrous conditions, and purity validation via HPLC or mass spectrometry .
- Document batch-specific variables (e.g., temperature, solvent grade) to isolate synthesis-related variability .
Q. What safety parameters should be prioritized in preclinical profiling of this compound?
Methodological Answer:
- Assess potassium-specific risks (e.g., hyperkalemia) using serum electrolyte panels in animal models, especially in renal impairment studies .
- Cross-reference with ICH S7A guidelines for cardiovascular safety (e.g., telemetry in conscious rodents) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data from animal models and human trials be reconciled?
Methodological Answer:
Q. What frameworks are optimal for designing dose-response studies in heterogeneous populations?
Methodological Answer:
Q. How should researchers address discrepancies in receptor binding data across independent studies?
Methodological Answer:
Q. What strategies improve the translational validity of this compound’s efficacy data?
Methodological Answer:
- Align preclinical endpoints with clinical outcomes (e.g., correlate in vitro EC₅₀ with human plasma concentrations) using quantitative systems pharmacology (QSP) .
- Integrate biomarker-driven enrichment in trial design (e.g., endothelin-1 levels as inclusion criteria) .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
Methodological Answer:
- Combine molecular dynamics simulations (to predict binding kinetics) with cryo-EM for structural validation .
- Leverage multi-omics datasets (e.g., transcriptomics, proteomics) to map downstream signaling pathways .
Q. What methodologies mitigate bias in long-term safety assessments?
Methodological Answer:
Q. How to optimize formulations for stability testing under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity/temperature chambers .
- Monitor degradation products via LC-MS/MS and correlate with potency loss using in vitro bioassays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
